1,1',2,2'-Tetrahydro-2,2'-biquinoline
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Overview
Description
1,1’,2,2’-Tetrahydro-2,2’-biquinoline is an organic compound that belongs to the class of biquinolines It is characterized by the presence of two quinoline units connected through a tetrahydro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,2,2’-Tetrahydro-2,2’-biquinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reduction of 2,2’-biquinoline using hydrogen in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure the selective formation of the tetrahydro derivative.
Industrial Production Methods
Industrial production of 1,1’,2,2’-Tetrahydro-2,2’-biquinoline may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to achieve efficient conversion of the starting materials.
Chemical Reactions Analysis
Types of Reactions
1,1’,2,2’-Tetrahydro-2,2’-biquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated biquinoline compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated biquinoline compounds.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
1,1’,2,2’-Tetrahydro-2,2’-biquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,1’,2,2’-Tetrahydro-2,2’-biquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical processes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,2’-Biquinoline: The parent compound, which lacks the tetrahydro linkage.
1,1’,2,2’-Tetrahydro-2,2’-biquinoline-4,4’-dicarboxylic acid: A derivative with carboxylic acid groups.
2,2’-Biquinoline-4,4’-dicarboxylic acid dipotassium salt trihydrate: Another derivative with potassium salts.
Uniqueness
1,1’,2,2’-Tetrahydro-2,2’-biquinoline is unique due to its tetrahydro linkage, which imparts distinct chemical and physical properties compared to its fully aromatic counterparts
Properties
CAS No. |
61305-06-4 |
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Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2-(1,2-dihydroquinolin-2-yl)-1,2-dihydroquinoline |
InChI |
InChI=1S/C18H16N2/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18/h1-12,17-20H |
InChI Key |
AXYWWUGXJJVFRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(N2)C3C=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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